Pikromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

Pikromycin exhibits antibacterial activity against some Gram-positive bacteria. Researchers use it to study the mechanisms of action of macrolide antibiotics and their impact on bacterial growth and function.

Base Structure for Ketolides

Pikromycin forms the core chemical structure for a class of semi-synthetic antibiotics called ketolides. Ketolides, derived from pikromycin through chemical modifications, possess a broader spectrum of activity compared to pikromycin and show promise in combating multi-drug resistant pathogens. Research on pikromycin helps scientists understand the structural elements crucial for the effectiveness of ketolides [].

Media Optimization Studies

Pikromycin production by Streptomyces venezuelae is influenced by the growth medium composition. Scientists use pikromycin as a marker molecule in studies aimed at optimizing growth media for enhanced production of pikromycin and related macrolides. This research is crucial for large-scale production of these antibiotics for potential clinical applications.

Pikromycin is a macrolide antibiotic produced by the bacterium Streptomyces venezuelae. It belongs to a class of compounds characterized by a large lactone ring and is known for its antibacterial properties. The structure of pikromycin features a 14-membered lactone ring, which is essential for its biological activity. Its molecular formula is C₁₄H₁₉N₁O₄, and it has a complex biosynthetic pathway that involves multiple enzymatic reactions, contributing to its structural diversity and therapeutic potential .

Like erythromycin, pikromycin is believed to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit []. This disrupts the formation of essential proteins, ultimately killing the bacteria. However, specific details about its binding interactions and potential differences compared to erythromycin require further research [].

Information regarding the specific safety profile of pikromycin is limited. Due to its structural similarity to other macrolides, potential concerns might include:

Pikromycin is synthesized through a series of polyketide biosynthetic reactions. Key reactions involved in its synthesis include:

- Polyketide Synthesis: The initial step involves the assembly of the polyketide backbone through the action of polyketide synthases. The pikromycin polyketide synthase consists of several modules that facilitate the elongation and cyclization of the carbon chain .

- Hydroxylation: The enzyme PikC, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of the nascent macrolide, introducing hydroxyl groups that are critical for its bioactivity .

- Glycosylation: The addition of sugars to the macrolide structure occurs via glycosyltransferases, which modify the compound to enhance its pharmacological properties .

Pikromycin exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to other antibiotics. Its mechanism of action primarily involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides like erythromycin. This inhibition disrupts peptide elongation during translation, ultimately leading to bacterial cell death .

The synthesis of pikromycin can be achieved through both natural extraction and total synthesis methods.

- Natural Extraction: Pikromycin is isolated from cultures of Streptomyces venezuelae, utilizing fermentation processes that optimize yield.

- Total Synthesis: Chemical synthesis has been achieved using strategies such as:

- Asymmetric Aldol Reaction: This reaction forms chiral centers necessary for the antibiotic's structure.

- Yamaguchi Esterification: This method facilitates the formation of ester bonds crucial for constructing the macrolide framework.

- Ring-Closing Metathesis: A pivotal step that forms the lactone ring characteristic of macrolides .

Pikromycin has applications in both clinical and research settings:

- Antibiotic Therapy: It is used in treating infections caused by susceptible bacteria.

- Research Tool: Due to its unique biosynthetic pathway, pikromycin serves as a model compound for studying polyketide biosynthesis and antibiotic development .

Studies have shown that pikromycin interacts with various biological targets beyond bacterial ribosomes. Research indicates potential interactions with human cytochrome P450 enzymes, which may influence drug metabolism and pharmacokinetics. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens involving pikromycin .

Pikromycin shares structural and functional similarities with other macrolide antibiotics. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Erythromycin | 14-membered ring | Broad-spectrum activity; commonly used in clinical settings. |

| Clarithromycin | 14-membered ring | Enhanced stability and bioavailability; effective against respiratory pathogens. |

| Azithromycin | 15-membered ring | Longer half-life; effective against a wider range of bacteria with fewer side effects. |

| Methymycin | 12-membered ring | Similar biosynthetic pathway; less commonly used but structurally related. |

Pikromycin's unique features include its specific biosynthetic pathway involving distinct polyketide synthases and post-synthesis modifications that result in its particular antibacterial profile. This complexity sets it apart from other macrolides, making it an interesting subject for further research into antibiotic development .

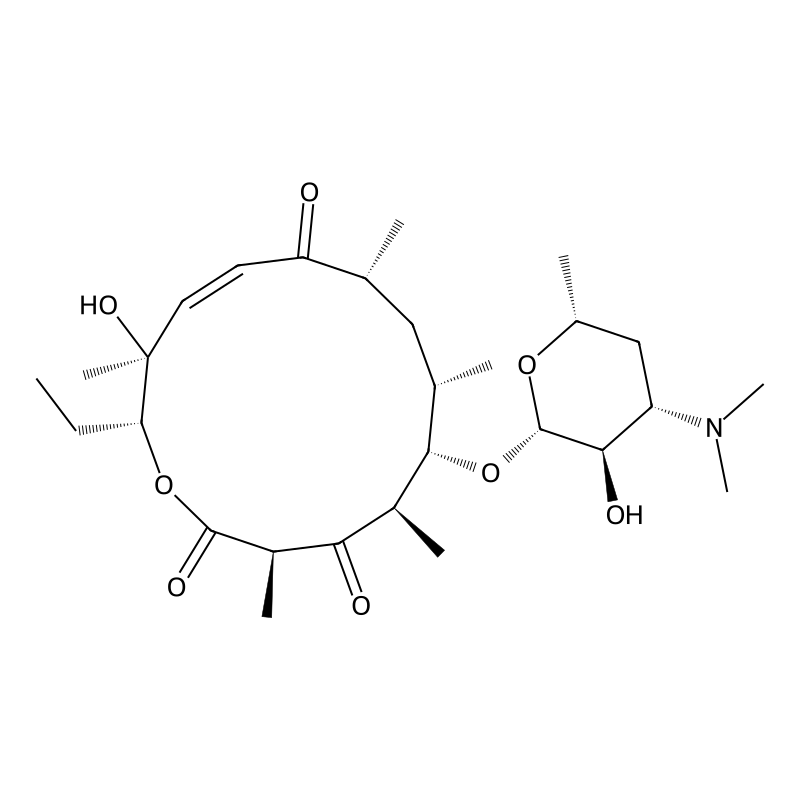

Pikromycin represents a 14-membered macrolide antibiotic with the molecular formula C28H47NO8 and a molecular weight of 525.7 grams per mole [1] [2]. This natural product was the first macrolide antibiotic to be isolated, initially discovered by Brockmann and Hekel in 1951 from Streptomyces venezuelae [3]. The compound exhibits a complex molecular architecture consisting of two primary structural components: a macrolactone core derived from narbonolide and a desosamine sugar moiety [3].

The macrolactone backbone of pikromycin is constructed through a sophisticated biosynthetic pathway involving a type I polyketide synthase system. The pikromycin polyketide synthase comprises four separate polypeptides designated PikAI, PikAII, PikAIII, and PikAIV, which collectively house six extension modules, one loading module, and a thioesterase domain responsible for chain termination [4]. The complete extension through this polyketide synthase system generates a heptaketide product that subsequently undergoes cyclization to form the 14-membered aglycone narbonolide [5].

The desosamine sugar component represents a critical structural element that distinguishes pikromycin from its aglycone precursor. Desosamine is characterized as a 3-dimethylamino-3,4,6-trideoxyhexose, which is biosynthesized through a dedicated enzymatic pathway [6]. The desosamine biosynthetic gene cluster encodes all enzymes required for the transformation of thymidine diphosphate glucose into thymidine diphosphate desosamine. Specifically, the genes DesI through DesVI are responsible for this conversion, while DesVII functions as the glycosyltransferase that attaches the aminosugar to the macrolactone backbone [6].

The attachment of desosamine to the macrolactone core occurs at the C-6 position through a glycosidic linkage. This glycosylation step is catalyzed by the DesVII glycosyltransferase, which demonstrates remarkable substrate flexibility, accepting both 12-membered and 14-membered ring macrolactones as substrates [6]. The desosamine moiety contains a positively charged dimethylamino group at the C-3 position, which plays a crucial role in the biological activity of the compound by facilitating interactions with ribosomal components.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Mass Spectrometry, and X-Ray Crystallographic Data

The structural elucidation of pikromycin has been extensively characterized through multiple spectroscopic techniques, providing comprehensive data for its molecular identification and confirmation. Nuclear magnetic resonance spectroscopy has been fundamental in establishing the structural features of this macrolide antibiotic.

Nuclear magnetic resonance analysis of pikromycin has been performed using both one-dimensional and two-dimensional techniques. High-resolution proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectra have been recorded using Bruker AMX-400 megahertz and Bruker AC-F 300 megahertz nuclear magnetic resonance spectrometers [5]. The nuclear magnetic resonance data confirms the presence of the characteristic macrolactone ring system with multiple methyl substituents and the desosamine sugar moiety.

Mass spectrometry characterization of pikromycin provides definitive molecular weight determination and fragmentation pattern analysis. High-resolution mass spectra have been recorded using Micromass LCT instrumentation, confirming the molecular ion peak at mass-to-charge ratio 525.7 [5]. The mass spectrometric fragmentation pattern reveals characteristic losses corresponding to the desosamine sugar unit and various alkyl fragments from the macrolactone core.

Recent advances in mass spectrometry have included the application of fragment correlation mass spectrometry techniques, which have proven valuable for structural characterization of complex macrolides. Novel compounds related to pikromycin, including neopikromycin and novapikromycin, have been identified and structurally characterized through mass spectrometry and nuclear magnetic resonance spectroscopy [7]. These structural analogs were confirmed to possess hydroxyl groups at different positions compared to the parent compound.

X-ray crystallographic studies have provided detailed three-dimensional structural information for pikromycin and related compounds. Crystal structures of the PikC cytochrome P450 monooxygenase bound with pikromycin precursors have been determined at high resolution. The co-crystal structure of narbomycin bound to PikC was resolved at 1.75 angstrom resolution, providing unambiguous positioning of the substrate in the enzyme active site [8]. Similarly, the crystal structure of YC-17 bound to PikC was determined at 2.35 angstrom resolution [8].

These crystallographic studies have revealed important structural details regarding the binding interactions between pikromycin-related substrates and their processing enzymes. The desosamine moiety adopts specific conformations that facilitate recognition by the cytochrome P450 hydroxylase, with the dimethylamino group forming critical salt bridge interactions with glutamate and aspartate residues in the enzyme active site [8].

Physicochemical Properties and Stability Under Biological Conditions

Pikromycin exhibits distinct physicochemical properties that influence its behavior under biological conditions and determine its pharmaceutical characteristics. The compound presents as very bitter, rectangular platelets when crystallized from methanol, with a melting point of 169.5-170 degrees Celsius [9]. The compound demonstrates stability to heat treatment, maintaining its structural integrity at elevated temperatures [9].

The optical rotation properties of pikromycin show solvent-dependent behavior. In ethanol solution at a concentration of 3.5 grams per 100 milliliters, pikromycin exhibits a specific optical rotation of +8.2 degrees at 24 degrees Celsius. However, in chloroform solution, the optical rotation becomes negative, with values of -33.5 degrees at 20 degrees Celsius for a concentration of 2.07 grams per 100 milliliters, and -50.2 degrees at 24 degrees Celsius for a concentration of 6.3 grams per 100 milliliters [9].

The ultraviolet absorption spectrum of pikromycin in ethanol shows a maximum absorption at 225 nanometers with a logarithmic extinction coefficient of 3.97 [9]. This absorption characteristic is consistent with the presence of the conjugated ketone system within the macrolactone ring structure.

Solubility characteristics of pikromycin vary significantly across different solvents. The compound is very sparingly soluble in water, petroleum ether, and carbon disulfide [9]. In ethanol, pikromycin demonstrates limited solubility of 3.5 grams per 100 milliliters at 20 degrees Celsius [9]. The compound shows good solubility in organic solvents, being freely soluble in acetone, benzene, chloroform, ethyl acetate, and dioxane, while exhibiting moderate solubility in diethyl ether and methanol [9].

Under biological conditions, pikromycin demonstrates reasonable stability, though specific degradation pathways have been identified. The compound is stable in dimethyl sulfoxide solutions and can be stored at -20 degrees Celsius for extended periods [10] [11]. For pharmaceutical applications, the compound is typically stored as a powder at -20 degrees Celsius for up to three years, while solutions can be maintained at -80 degrees Celsius for one year [11].

The compound exhibits a predicted density of 1.14 grams per cubic centimeter and a predicted boiling point of 688.1 degrees Celsius [10]. The predicted pKa value of 11.15 suggests that pikromycin remains largely protonated under physiological pH conditions, which may influence its cellular uptake and distribution characteristics [10].

The pikromycin biosynthetic gene cluster in Streptomyces venezuelae encompasses approximately 60 kilobases and contains 18 open reading frames organized in a highly conserved arrangement [1]. The cluster architecture reflects the modular nature of polyketide biosynthesis, with genes encoding polyketide synthase components clustered together, followed by genes for deoxysugar biosynthesis and tailoring modifications.

The polyketide synthase genes are organized sequentially as pikAI, pikAII, pikAIII, and pikAIV, encoding four multifunctional polypeptides that collectively constitute the six-module pikromycin polyketide synthase [2]. Each gene product contains specific catalytic domains arranged in the order ketosynthase-acyltransferase-dehydratase-ketoreductase-acyl carrier protein (KS-AT-DH-KR-ACP). PikAI encodes both the loading module and elongation module 1, while PikAII contains elongation modules 2 and 3 [2]. Significantly, modules 5 and 6 are encoded as separate polypeptides (PikAIII and PikAIV respectively), which represents an unusual architectural feature compared to other modular polyketide synthases where these modules would typically be fused as a single bimodular protein [2].

Immediately downstream of pikAIV is pikAV, encoding a type II thioesterase that plays a crucial role in polyketide chain termination and cyclization [2]. This gene arrangement is unprecedented among characterized polyketide synthase clusters, and the type II thioesterase function has been demonstrated to be essential for efficient production of both 12-membered and 14-membered ring macrolactones [2].

The desosamine biosynthetic genes (desI through desVIII) are positioned immediately downstream of the polyketide synthase genes, forming a contiguous operon [2]. Finally, the cluster includes pikC, encoding the cytochrome P450 hydroxylase responsible for late-stage hydroxylation reactions, and pikD, encoding a putative transcriptional regulator [2]. Two resistance genes, pikR1 and pikR2, are located upstream of the polyketide synthase genes and provide cellular self-protection against the macrolide antibiotics produced by the pathway [2].

| Gene | Protein Product | Function |

|---|---|---|

| pikAI | PikAI | Loading module and elongation module 1 (KS-AT-DH-KR-ACP) |

| pikAII | PikAII | Elongation modules 2-3 (KS-AT-DH-KR-ACP, KS-AT-DH-KR-ACP) |

| pikAIII | PikAIII | Elongation module 4 (KS-AT-DH-KR-ACP) |

| pikAIV | PikAIV | Elongation module 5 (KS-AT-DH-KR-ACP) |

| pikAV | PikAV (Type II thioesterase) | Type II thioesterase for macrocyclization |

| desI | DesI | Pyridoxal phosphate-dependent aminotransferase |

| desII | DesII | Radical S-adenosylmethionine enzyme |

| desIII | DesIII | Glucose-1-phosphate thymidylyltransferase |

| desIV | DesIV | Dehydratase |

| desV | DesV | Pyridoxal phosphate-dependent aminotransferase |

| desVI | DesVI | N,N-dimethyltransferase |

| desVII | DesVII | Glycosyltransferase |

| desVIII | DesVIII | Auxiliary protein for DesVII |

| pikC | PikC | Cytochrome P450 monooxygenase |

| pikD | PikD | Transcriptional regulator |

Polyketide Synthase (PKS) System: Module Organization and Substrate Flexibility

The pikromycin polyketide synthase represents a remarkable example of metabolic branching within a single biosynthetic pathway, capable of producing both 12-membered and 14-membered ring macrolactones through differential chain termination mechanisms [2]. This dual functionality arises from the unique modular organization and the presence of specialized termination machinery.

The six modules of the pikromycin polyketide synthase operate in a processive manner, with each module contributing specific chemical modifications to the growing polyketide chain [3]. Module organization follows the canonical type I polyketide synthase architecture, where each module contains minimally a ketosynthase domain for chain elongation, an acyltransferase domain for extender unit selection, and an acyl carrier protein domain for substrate tethering [3]. Additional processing domains including dehydratase, ketoreductase, and enoylreductase modify the β-keto group generated by each condensation reaction [3].

Analysis of the domain organization reveals that modules 1 through 6 specify the biosynthesis of narbonolide, the 14-membered ring aglycone precursor [2]. However, premature termination after module 5 (PikAIII) generates 10-deoxymethynolide, the 12-membered ring aglycone [2]. This branching is facilitated by the unusual separation of modules 5 and 6 into distinct polypeptides and the presence of the type II thioesterase encoded by pikAV [2].

The modular architecture exhibits remarkable substrate flexibility, as demonstrated by the ability of downstream tailoring enzymes to process both macrolactone products. The glycosyltransferase DesVII can accept both 10-deoxymethynolide and narbonolide as substrates for desosamine attachment [2]. Similarly, the cytochrome P450 PikC demonstrates broad substrate tolerance, hydroxylating both 12-membered and 14-membered ring macrolides at multiple positions [2].

| Module | Protein | Domains | Building Block | Product |

|---|---|---|---|---|

| Loading | PikAI | KS-AT-DH-KR-ACP | Acetyl-CoA | C2 starter unit |

| Module 1 | PikAI | KS-AT-DH-KR-ACP | Methylmalonyl-CoA | C5 diketide |

| Module 2 | PikAII | KS-AT-DH-KR-ACP | Methylmalonyl-CoA | C8 triketide |

| Module 3 | PikAII | KS-AT-DH-KR-ACP | Methylmalonyl-CoA | C11 tetraketide |

| Module 4 | PikAIII | KS-AT-DH-KR-ACP | Methylmalonyl-CoA | C14 pentaketide |

| Module 5 | PikAIII | KS-AT-DH-KR-ACP | Methylmalonyl-CoA | C17 hexaketide |

| Module 6 | PikAIV | KS-AT-DH-KR-ACP-TE | Methylmalonyl-CoA | C20 heptaketide |

Loading Module and Elongation Mechanisms in PikAI-PikAIV

The loading module in PikAI initiates polyketide biosynthesis by accepting acetyl-CoA as the starter unit through its acyltransferase domain [2]. This acetyl group is transferred to the acyl carrier protein domain, where it undergoes phosphopantetheinylation to generate the active holo-ACP form required for subsequent chain elongation [2]. The loading module ketosynthase domain facilitates the first condensation reaction with methylmalonyl-CoA selected by the adjacent module.

Each elongation module follows a conserved mechanism for chain extension through decarboxylative Claisen condensation [3]. The acyltransferase domain selects methylmalonyl-CoA as the exclusive extender unit throughout the pikromycin pathway, contributing to the high methyl substitution pattern characteristic of the final macrolide products [2]. Following extender unit loading onto the acyl carrier protein, the ketosynthase domain catalyzes condensation with the upstream polyketide chain, releasing carbon dioxide and generating a β-keto intermediate [3].

The β-keto group undergoes sequential processing by optional tailoring domains present in each module [3]. All modules in the pikromycin pathway contain active ketoreductase domains that reduce the β-keto group to the corresponding β-hydroxy intermediate [2]. Dehydratase domains introduce α,β-unsaturation through elimination of water, while enoylreductase domains can reduce these double bonds to generate fully saturated carbon-carbon bonds [3].

Module-to-module transfer occurs through a sophisticated docking mechanism involving complementary docking domains at the C-terminus of upstream modules and N-terminus of downstream modules [3]. These weak but specific protein-protein interactions ensure pathway fidelity and proper channeling of intermediates through the assembly line [3]. The architectural divergence in the pikromycin system, with modules 5 and 6 encoded as separate polypeptides, requires particularly efficient docking interactions to maintain processive biosynthesis [2].

Recent structural studies using electron cryomicroscopy have revealed the three-dimensional architecture of polyketide synthase modules, showing an unexpected arch-shaped conformation that creates a single reaction chamber [3]. This architecture positions catalytic domains to face into a central chamber, providing substrate sequestration and protecting intermediates from competing reactions [3]. The acyl carrier protein domain exhibits remarkable mobility, visiting different active sites based on its acylation state and the biochemical requirements of the growing polyketide chain [3].

Thioesterase Domain Functionality in Macrocyclization

The terminal thioesterase domain in PikAIV represents the canonical mechanism for polyketide chain release and macrocyclization in the pikromycin pathway [4]. This domain catalyzes the formation of narbonolide through an intramolecular nucleophilic attack by the C-13 hydroxyl group on the thioester linkage between the completed heptaketide and the upstream acyl carrier protein domain [4].

Structural analysis of the PikAIV thioesterase domain has revealed key mechanistic features that govern macrocyclization specificity [4]. The active site contains a catalytic triad consisting of serine, histidine, and aspartate residues that facilitate both acyl-enzyme intermediate formation and subsequent cyclization [4]. The enzyme active site channel accommodates the linear heptaketide substrate in a curled conformation that positions the internal nucleophile appropriately for macrolactone formation [4].

Crystal structures of the thioesterase domain in complex with substrate analogs demonstrate the importance of hydrophobic interactions in substrate binding and positioning [4]. The enzyme creates a hydrophilic barrier at the exit of the active site channel, forcing the linear polyketide to adopt a conformation favorable for cyclization rather than hydrolytic release [4]. This mechanism ensures high fidelity of macrocyclization over competing hydrolysis reactions [4].

The thioesterase domain exhibits remarkable substrate specificity for the natural heptaketide substrate, with significantly reduced activity toward unnatural analogs [5]. Site-directed mutagenesis studies have identified key residues involved in substrate recognition and catalytic efficiency [5]. A single active site mutation (S148C) has been shown to alter the catalytic mechanism from a stepwise addition-elimination to a lower energy concerted acyl substitution, demonstrating the potential for engineering improved macrocyclization catalysts [5].

The type II thioesterase encoded by pikAV provides an alternative mechanism for polyketide chain termination that enables the production of 12-membered ring macrolactones [2]. This enzyme operates through a fundamentally different mechanism compared to the covalently attached type I thioesterase domain [6]. The type II thioesterase remains primarily dissociated from the polyketide synthase and can interact with multiple modules to remove aberrant acyl chains and facilitate proper chain termination [6].

Biochemical characterization of the PikAV type II thioesterase has demonstrated its ability to hydrolyze various acyl-ACP substrates, with preference for certain chain lengths and acyl groups [6]. The enzyme exhibits relatively high Km values exceeding 100 μM with all substrates tested, indicating operation under non-saturating conditions in vivo [6]. This kinetic behavior supports a model where the type II thioesterase scans multiple modules in search of stalled or incorrectly acylated intermediates [6].

Recent studies have provided evidence for an editing function of type II thioesterases in maintaining polyketide synthase productivity [7]. These enzymes preferentially remove aberrant acyl chains that can accumulate through premature decarboxylation of methylmalonyl units or through misloading of acyl carrier protein domains [7]. The PikAV enzyme shows substrate specificity for alkyl-ACP derivatives over their malonyl counterparts, supporting its role in proofreading rather than productive chain termination [7].

Desosamine Biosynthesis Pathway: desI-desVIII Operon and Glycosyl Transfer

The desosamine biosynthesis pathway in Streptomyces venezuelae represents one of the most thoroughly characterized deoxyamino sugar biosynthetic routes in prokaryotic systems [8]. The pathway converts the common precursor dTDP-glucose through a series of eight enzymatic transformations to produce dTDP-desosamine, which is subsequently transferred to macrolactone aglycones by a specialized glycosyltransferase system [8].

The pathway is encoded by eight genes organized as the desI-desVIII operon, located immediately downstream of the polyketide synthase genes in the pikromycin cluster [2]. This genetic organization reflects the coordinate regulation of polyketide and deoxysugar biosynthesis, ensuring balanced production of both aglycone and sugar components required for final macrolide assembly [2].

DesIII initiates the pathway by catalyzing the formation of dTDP-glucose from glucose-1-phosphate and dTTP, providing the activated sugar substrate for subsequent modifications [9]. This reaction represents the committed step in desosamine biosynthesis and links the pathway to primary metabolism through glucose-1-phosphate availability [9].

The second transformation is catalyzed by DesIV, a bifunctional enzyme that performs both C-6 dehydration and C-4 oxidation to generate dTDP-4-keto-6-deoxy-glucose [9]. This dual functionality is common among deoxysugar biosynthetic enzymes and ensures efficient channeling of intermediates through the pathway [9].

The critical C-4 deoxygenation process occurs through a unique two-enzyme system comprising DesI and DesII [10]. DesI is a pyridoxal phosphate-dependent aminotransferase that catalyzes transamination at the C-4 position, converting the keto group to an amino group in the equatorial position [9]. The enzyme exhibits strict stereochemical specificity for equatorial amino group installation, which is essential for subsequent processing by DesII [9].

DesII represents a member of the radical S-adenosylmethionine enzyme superfamily and catalyzes the unusual deamination reaction that removes the C-4 amino group while simultaneously oxidizing the C-3 hydroxyl to a ketone [10]. This enzyme requires a [4Fe-4S] cluster in the +1 oxidation state and S-adenosylmethionine for activity [10]. Biochemical studies have demonstrated that the reaction proceeds through hydrogen atom abstraction at C-3 by a 5′-deoxyadenosyl radical, followed by deamination and ketone formation [10].

The C-3 amino group is installed by DesV, another pyridoxal phosphate-dependent aminotransferase that exhibits similar stereochemical requirements to DesI [9]. This enzyme converts dTDP-3-keto-4,6-dideoxy-glucose to dTDP-3-amino-3,4,6-trideoxy-glucose through glutamate-dependent transamination [9].

Final desosamine formation is accomplished by DesVI, an N,N-dimethyltransferase that uses S-adenosylmethionine as the methyl donor [2]. This enzyme installs both methyl groups on the C-3 amino nitrogen, generating the characteristic dimethylamino functionality of desosamine [2].

| Enzyme | Reaction | Substrate | Product |

|---|---|---|---|

| DesIII | dTDP-glucose formation | Glucose-1-phosphate + dTTP | dTDP-glucose |

| DesIV | C-4 oxidation and C-6 dehydration | dTDP-glucose | dTDP-4-keto-6-deoxy-glucose |

| DesI | C-4 transamination | dTDP-4-keto-6-deoxy-glucose | dTDP-4-amino-4,6-dideoxy-glucose |

| DesII | C-4 deamination and C-3 oxidation | dTDP-4-amino-4,6-dideoxy-glucose | dTDP-3-keto-4,6-dideoxy-glucose |

| DesV | C-3 transamination | dTDP-3-keto-4,6-dideoxy-glucose | dTDP-3-amino-3,4,6-trideoxy-glucose |

| DesVI | N,N-dimethylation | dTDP-3-amino-3,4,6-trideoxy-glucose | dTDP-desosamine |

| DesVII | Glycosyl transfer | dTDP-desosamine + macrolactone | Glycosylated macrolide |

| DesVIII | Auxiliary protein for DesVII | Forms complex with DesVII | Active DesVII complex |

The final step in macrolide biosynthesis involves glycosyl transfer catalyzed by the DesVII glycosyltransferase [8]. This enzyme represents a unique example among glycosyltransferases in requiring an auxiliary protein partner, DesVIII, for catalytic activity [8]. DesVII alone exhibits minimal activity, but forms a tight (αβ)₃ complex with DesVIII that demonstrates greater than 1000-fold enhancement in glycosylation efficiency [8].

The DesVII/DesVIII complex exhibits remarkable substrate flexibility, accepting both 10-deoxymethynolide and narbonolide as glycosyl acceptors [8]. This broad specificity enables the production of both 12-membered and 14-membered ring macrolides from a single glycosyltransferase system [8]. The enzyme catalyzes the formation of a β-glycosidic linkage between the C-1′ hydroxyl of desosamine and the C-5 hydroxyl of the macrolactone aglycone [8].

Biochemical characterization has demonstrated that the DesVII/DesVIII complex can also catalyze the reverse reaction, forming dTDP-desosamine through transglycosylation [8]. This reversibility has been exploited for enzymatic synthesis of dTDP-desosamine from glycosylated macrolides and alternative dTDP-sugar donors [8].

The requirement for DesVIII represents an unusual feature among characterized glycosyltransferases [8]. Studies indicate that DesVIII assists in proper folding of DesVII during protein production and remains tightly bound during catalysis [8]. The formation of the active DesVII/DesVIII complex requires co-expression of both genes in vivo and cannot be achieved by simply mixing the individual protein components in vitro [8].

Recent structural and biochemical studies have provided insights into the molecular basis of DesVII/DesVIII interaction [8]. The complex formation appears to be essential for substrate recognition and proper positioning of both donor and acceptor molecules in the active site [8]. This requirement has important implications for metabolic engineering approaches aimed at producing novel glycosylated macrolides [8].

Cytochrome P450 Hydroxylation: Substrate Specificity of PikC

The PikC cytochrome P450 monooxygenase represents one of the most extensively characterized bacterial P450 enzymes involved in natural product biosynthesis [11]. This enzyme exhibits remarkable substrate promiscuity, catalyzing hydroxylation reactions on both 12-membered and 14-membered ring macrolides at multiple positions to generate structural diversity within the pikromycin pathway [11].

PikC demonstrates unique regio- and stereoselective hydroxylation patterns that depend on substrate structure and binding orientation [11]. For the 12-membered ring macrolide YC-17, PikC catalyzes hydroxylation at both C-10 and C-12 positions, generating methymycin and neomethymycin respectively [11]. For the 14-membered ring macrolide narbomycin, the primary hydroxylation occurs at C-12 to produce pikromycin, with minor hydroxylation at C-14 yielding neopikromycin [11].

Structural studies have revealed the molecular basis for PikC substrate recognition and hydroxylation selectivity [11]. The enzyme employs a unique substrate anchoring mechanism involving the desosamine sugar moiety, which forms critical hydrogen bonds and ionic interactions with amino acid residues in the enzyme active site [11]. Specifically, the dimethylamino group of desosamine forms a salt bridge with glutamate residues in the B/C loop region of the enzyme [11].

Two distinct desosamine binding pockets have been identified in PikC, each providing different substrate orientations that determine the site of hydroxylation [11]. The first binding pocket involves a salt bridge between the desosamine dimethylamino group and Glu-94, which positions YC-17 for C-10 hydroxylation to produce methymycin [11]. The second binding pocket involves a salt bridge with Glu-85, which orients both YC-17 and narbomycin for C-12 hydroxylation to produce neomethymycin and pikromycin respectively [11].

Site-directed mutagenesis studies have confirmed the functional significance of these salt bridge interactions [11]. Mutation of Glu-94 significantly reduces YC-17 binding affinity and eliminates C-10 hydroxylation activity, while maintaining C-12 hydroxylation capability [11]. Conversely, mutation of Glu-85 abolishes C-12 hydroxylation of both substrates while preserving C-10 hydroxylation of YC-17 [11].

The macrolactone portion of PikC substrates binds through predominantly hydrophobic interactions with active site residues [11]. This non-specific binding mode accounts for the enzyme's tolerance toward macrolactones of different ring sizes and functionalization patterns [11]. In contrast, the desosamine sugar moiety provides the specificity determinant through its highly specific interactions with the two alternative binding pockets [11].

| Substrate | Hydroxylation Site | Product | Anchoring Mode | Relative Activity |

|---|---|---|---|---|

| YC-17 (12-membered ring) | C-10 | Methymycin | Glu-94 salt bridge | High |

| YC-17 (12-membered ring) | C-12 | Neomethymycin | Glu-85 salt bridge | High |

| Narbomycin (14-membered ring) | C-12 | Pikromycin | Glu-85 salt bridge | High |

| Narbomycin (14-membered ring) | C-14 | Neopikromycin | Glu-85 salt bridge | Low |

| Pikromycin (14-membered ring) | C-14 | Novapikromycin | Glu-85 salt bridge | Very low |

Crystal structure analysis has provided detailed insights into the positioning of reactive carbon atoms relative to the heme iron center [11]. The distances between potential hydroxylation sites and the heme iron vary significantly, with C-12 positions in both substrates positioned approximately 5 Å from the iron atom [11]. The C-10 and C-14 positions are located approximately 7.5 Å from the iron center, which may explain the different relative activities observed for these hydroxylation reactions [11].

The PikC enzyme exhibits strict substrate requirements for the presence and stereochemistry of the desosamine sugar moiety [11]. Modifications to the C-3′ dimethylamino group or C-4′ hydroxyl group of desosamine dramatically reduce substrate binding affinity and catalytic efficiency [11]. This stringent requirement contrasts sharply with the enzyme's flexibility toward macrolactone structure, highlighting the critical role of the sugar anchoring mechanism [11].

Recent protein engineering studies have demonstrated the potential for modifying PikC substrate specificity through targeted mutations [12]. Introduction of non-canonical amino acids at key positions has enabled hydroxylation of aglycone substrates lacking the desosamine anchor, expanding the synthetic utility of this biocatalyst [12]. These engineering approaches have provided new insights into the relationship between substrate binding and catalytic selectivity in P450 enzymes [12].

The PikC hydroxylation mechanism proceeds through the canonical P450 catalytic cycle involving molecular oxygen activation and formation of the reactive compound I intermediate [13]. The enzyme requires electron transfer partners for catalytic activity, typically involving ferredoxin and ferredoxin reductase components [13]. Engineered self-sufficient variants have been developed that incorporate the reductase domain directly into the P450 protein, eliminating the requirement for separate electron transfer proteins [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Goldberg VE, Polyakova TY, Popova NO, Vysotskaya VV, Simolina EI, Belevich YV, Tuzikova TP, Goldberg AV, Zhdanov VV, Miroshnichenko LA, Udut EV, Simanina EV, Dygai AM, Zyuz'kov GN. Assessment of Erythroid and Granulocytic Hematopoietic Lineages in Patients with Non-Small-Cell Lung Carcinoma. Bull Exp Biol Med. 2017 Aug;163(4):469-474. doi: 10.1007/s10517-017-3830-y. Epub 2017 Aug 29. PubMed PMID: 28853075.

3: Hansen DA, Koch AA, Sherman DH. Identification of a Thioesterase Bottleneck in the Pikromycin Pathway through Full-Module Processing of Unnatural Pentaketides. J Am Chem Soc. 2017 Sep 27;139(38):13450-13455. doi: 10.1021/jacs.7b06432. Epub 2017 Sep 19. PubMed PMID: 28836772; PubMed Central PMCID: PMC5617803.

4: Koch AA, Hansen DA, Shende VV, Furan LR, Houk KN, Jiménez-Osés G, Sherman DH. A Single Active Site Mutation in the Pikromycin Thioesterase Generates a More Effective Macrocyclization Catalyst. J Am Chem Soc. 2017 Sep 27;139(38):13456-13465. doi: 10.1021/jacs.7b06436. Epub 2017 Sep 19. PubMed PMID: 28836768; PubMed Central PMCID: PMC5617804.

5: Pyeon HR, Nah HJ, Kang SH, Choi SS, Kim ES. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system. Microb Cell Fact. 2017 May 31;16(1):96. doi: 10.1186/s12934-017-0708-7. PubMed PMID: 28569150; PubMed Central PMCID: PMC5452415.

6: Han S, Pham TV, Kim JH, Lim YR, Park HG, Jeong D, Yun CH, Chun YJ, Kang LW, Kim D. Structural insights into the binding of lauric acid to CYP107L2 from Streptomyces avermitilis. Biochem Biophys Res Commun. 2017 Jan 22;482(4):902-908. doi: 10.1016/j.bbrc.2016.11.131. Epub 2016 Nov 25. PubMed PMID: 27890614.

7: Tripathi A, Choi SS, Sherman DH, Kim ES. Thioesterase domain swapping of a linear polyketide tautomycetin with a macrocyclic polyketide pikromycin in Streptomyces sp. CK4412. J Ind Microbiol Biotechnol. 2016 Aug;43(8):1189-93. doi: 10.1007/s10295-016-1790-2. Epub 2016 Jun 9. PubMed PMID: 27277081; PubMed Central PMCID: PMC4939285.

8: Chemler JA, Tripathi A, Hansen DA, O'Neil-Johnson M, Williams RB, Starks C, Park SR, Sherman DH. Evolution of Efficient Modular Polyketide Synthases by Homologous Recombination. J Am Chem Soc. 2015 Aug 26;137(33):10603-9. doi: 10.1021/jacs.5b04842. Epub 2015 Aug 13. PubMed PMID: 26230368; PubMed Central PMCID: PMC4666801.

9: Li Y, Dodge GJ, Fiers WD, Fecik RA, Smith JL, Aldrich CC. Functional Characterization of a Dehydratase Domain from the Pikromycin Polyketide Synthase. J Am Chem Soc. 2015 Jun 10;137(22):7003-6. doi: 10.1021/jacs.5b02325. Epub 2015 Jun 2. PubMed PMID: 26027428; PubMed Central PMCID: PMC4624270.

10: Hansen DA, Koch AA, Sherman DH. Substrate controlled divergence in polyketide synthase catalysis. J Am Chem Soc. 2015 Mar 25;137(11):3735-8. doi: 10.1021/ja511743n. Epub 2015 Mar 12. PubMed PMID: 25730816; PubMed Central PMCID: PMC4379966.

11: Yi JS, Kim MS, Kim SJ, Kim BG. Effects of Sucrose, Phosphate, and Calcium Carbonate on the Production of Pikromycin from Streptomyces venezuelae. J Microbiol Biotechnol. 2015 Apr;25(4):496-502. PubMed PMID: 25341465.

12: Garg A, Xie X, Keatinge-Clay A, Khosla C, Cane DE. Elucidation of the cryptic epimerase activity of redox-inactive ketoreductase domains from modular polyketide synthases by tandem equilibrium isotope exchange. J Am Chem Soc. 2014 Jul 23;136(29):10190-3. doi: 10.1021/ja5056998. Epub 2014 Jul 10. PubMed PMID: 25004372; PubMed Central PMCID: PMC4111212.

13: Whicher JR, Dutta S, Hansen DA, Hale WA, Chemler JA, Dosey AM, Narayan AR, Håkansson K, Sherman DH, Smith JL, Skiniotis G. Structural rearrangements of a polyketide synthase module during its catalytic cycle. Nature. 2014 Jun 26;510(7506):560-4. doi: 10.1038/nature13409. Epub 2014 Jun 18. PubMed PMID: 24965656; PubMed Central PMCID: PMC4074775.

14: Dutta S, Whicher JR, Hansen DA, Hale WA, Chemler JA, Congdon GR, Narayan AR, Håkansson K, Sherman DH, Smith JL, Skiniotis G. Structure of a modular polyketide synthase. Nature. 2014 Jun 26;510(7506):512-7. doi: 10.1038/nature13423. Epub 2014 Jun 18. PubMed PMID: 24965652; PubMed Central PMCID: PMC4278352.

15: Hansen DA, Rath CM, Eisman EB, Narayan AR, Kittendorf JD, Mortison JD, Yoon YJ, Sherman DH. Biocatalytic synthesis of pikromycin, methymycin, neomethymycin, novamethymycin, and ketomethymycin. J Am Chem Soc. 2013 Jul 31;135(30):11232-8. doi: 10.1021/ja404134f. Epub 2013 Jul 18. PubMed PMID: 23866020; PubMed Central PMCID: PMC3771335.

16: Oh HS, Kang HY. Total synthesis of pikromycin. J Org Chem. 2012 Jan 20;77(2):1125-30. doi: 10.1021/jo201158q. Epub 2011 Dec 30. PubMed PMID: 22168449.

17: Bonnett SA, Rath CM, Shareef AR, Joels JR, Chemler JA, Håkansson K, Reynolds K, Sherman DH. Acyl-CoA subunit selectivity in the pikromycin polyketide synthase PikAIV: steady-state kinetics and active-site occupancy analysis by FTICR-MS. Chem Biol. 2011 Sep 23;18(9):1075-81. doi: 10.1016/j.chembiol.2011.07.016. PubMed PMID: 21944746; PubMed Central PMCID: PMC3184853.

18: Han AR, Park SR, Park JW, Lee EY, Kim DM, Kim BG, Yoon YJ. Biosynthesis of glycosylated derivatives of tylosin in Streptomyces venezuelae. J Microbiol Biotechnol. 2011 Jun;21(6):613-6. PubMed PMID: 21715968.

19: Borisova SA, Liu HW. Characterization of glycosyltransferase DesVII and its auxiliary partner protein DesVIII in the methymycin/picromycin biosynthetic pathway. Biochemistry. 2010 Sep 21;49(37):8071-84. doi: 10.1021/bi1007657. PubMed PMID: 20695498; PubMed Central PMCID: PMC2939310.

20: Mortison JD, Kittendorf JD, Sherman DH. Synthesis and biochemical analysis of complex chain-elongation intermediates for interrogation of molecular specificity in the erythromycin and pikromycin polyketide synthases. J Am Chem Soc. 2009 Nov 4;131(43):15784-93. doi: 10.1021/ja9060596. PubMed PMID: 19810731; PubMed Central PMCID: PMC2796446.